molecular formula C9H20OSi B14470082 Trimethyl(2-methyl-3-propyloxiran-2-yl)silane CAS No. 65164-99-0

Trimethyl(2-methyl-3-propyloxiran-2-yl)silane

Cat. No.: B14470082
CAS No.: 65164-99-0
M. Wt: 172.34 g/mol
InChI Key: LJGGRSKFAYYSOH-UHFFFAOYSA-N
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Description

Trimethyl(2-methyl-3-propyloxiran-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-methyl-3-propyloxiran-2-yl)silane typically involves the reaction of an appropriate epoxide with a trimethylsilyl reagent. One common method is the reaction of 2-methyl-3-propyloxirane with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-methyl-3-propyloxiran-2-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce diols. Substitution reactions can lead to a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

Trimethyl(2-methyl-3-propyloxiran-2-yl)silane has several scientific research applications:

    Biology: The compound can be employed in the synthesis of bioactive molecules and as a protecting group for sensitive functional groups.

    Industry: It is used in the production of silicone polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which Trimethyl(2-methyl-3-propyloxiran-2-yl)silane exerts its effects involves the reactivity of the silicon atom and the oxirane ring. The silicon atom can stabilize positive charges through hyperconjugation, making it a useful intermediate in various reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of new carbon-carbon or carbon-oxygen bonds.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the oxirane ring.

    Triethylsilane: Contains ethyl groups instead of methyl groups.

    Trimethoxysilane: Contains methoxy groups instead of methyl groups.

Uniqueness

Trimethyl(2-methyl-3-propyloxiran-2-yl)silane is unique due to the presence of both the silicon atom and the oxirane ring, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules.

Properties

CAS No.

65164-99-0

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

trimethyl-(2-methyl-3-propyloxiran-2-yl)silane

InChI

InChI=1S/C9H20OSi/c1-6-7-8-9(2,10-8)11(3,4)5/h8H,6-7H2,1-5H3

InChI Key

LJGGRSKFAYYSOH-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(O1)(C)[Si](C)(C)C

Origin of Product

United States

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